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molecular formula C17H17BrO4 B8123311 3-[2-(3-Bromo-phenyl)-ethoxy]-4-methoxy-benzoic acid methyl ester

3-[2-(3-Bromo-phenyl)-ethoxy]-4-methoxy-benzoic acid methyl ester

Cat. No. B8123311
M. Wt: 365.2 g/mol
InChI Key: XUIOFFFOOFCDDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09328071B2

Procedure details

Methyl 3-hydroxy-4-methoxybenzoate (500 mg, 2.75 mmol) and triphenylphosphine (1.08 g, 4.12 mmol) were dissolved in THF (13 ml), the solution was cooled in an ice bath and 2-(3-bromophenyl)-ethanol (662 mg, 3.29 mmol) and DIAD (886 mg, 4.12 mmol) were added sequentially. Stirring was continued for 3 h at room temperature. The reaction mixture was evaporated to dryness and the residue purified by preparative RP HPLC (water/ACN gradient) to give 900 mg of the title compound.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
662 mg
Type
reactant
Reaction Step Two
Name
Quantity
886 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[O:12][CH3:13])[C:5]([O:7][CH3:8])=[O:6].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Br:33][C:34]1[CH:35]=[C:36]([CH2:40][CH2:41]O)[CH:37]=[CH:38][CH:39]=1.CC(OC(/N=N/C(OC(C)C)=O)=O)C>C1COCC1>[CH3:8][O:7][C:5](=[O:6])[C:4]1[CH:9]=[CH:10][C:11]([O:12][CH3:13])=[C:2]([O:1][CH2:41][CH2:40][C:36]2[CH:37]=[CH:38][CH:39]=[C:34]([Br:33])[CH:35]=2)[CH:3]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
OC=1C=C(C(=O)OC)C=CC1OC
Name
Quantity
1.08 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
13 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
662 mg
Type
reactant
Smiles
BrC=1C=C(C=CC1)CCO
Name
Quantity
886 mg
Type
reactant
Smiles
CC(C)OC(=O)/N=N/C(=O)OC(C)C

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue purified by preparative RP HPLC (water/ACN gradient)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)OC)OCCC1=CC(=CC=C1)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 900 mg
YIELD: CALCULATEDPERCENTYIELD 89.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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